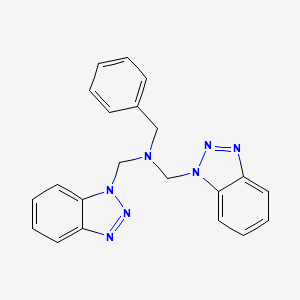

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine

Description

Properties

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-2-8-17(9-3-1)14-26(15-27-20-12-6-4-10-18(20)22-24-27)16-28-21-13-7-5-11-19(21)23-25-28/h1-13H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBWXWAEYFYRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzylamine with Benzotriazole Derivatives

The most direct route involves the alkylation of benzylamine with 1-(chloromethyl)-1H-benzotriazole (Scheme 1 ). This method leverages nucleophilic substitution, where the primary amine of benzylamine reacts with two equivalents of the benzotriazole methyl chloride. Key parameters include:

-

Solvent selection : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing ionic intermediates.

-

Base optimization : Potassium carbonate (KCO) or triethylamine (EtN) facilitates deprotonation of benzylamine, accelerating nucleophilic attack.

-

Temperature control : Reactions typically proceed at 40–60°C under reflux to balance reaction rate and byproduct formation.

Example protocol :

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation (20–40 kHz) significantly reduces reaction times and improves yields by enhancing mass transfer and cavitation effects. A probe-based system achieves localized intensity, enabling reproducible scaling.

Optimized conditions :

-

Catalyst : Cu(I) complexes (e.g., CuIL1PPh3 ) at 1 mol% loading.

-

Solvent : Water or ethanol, promoting green chemistry principles.

-

Temperature : 60°C for 30 min under ultrasound (40% amplitude).

Advantages :

-

Atom economy : Near-quantitative conversion of benzyl halides and sodium azide.

-

Reduced homocoupling : Minimal formation of alkyne–alkyne byproducts.

Mechanistic Insights and Reaction Pathways

Nucleophilic Substitution Dynamics

The alkylation proceeds via an S2 mechanism, where the amine attacks the electrophilic methylene carbon of 1-(chloromethyl)-benzotriazole. Steric hindrance from the benzotriazole rings necessitates extended reaction times for complete bis-alkylation.

Role of Copper Catalysts

Copper(I) complexes stabilize reactive intermediates and lower activation barriers. For example, CuIL1PPh3 facilitates in situ generation of azides and terminal alkynes, though its role in benzotriazole systems remains exploratory.

Comparative Analysis of Methodologies

| Parameter | Conventional Alkylation | Ultrasonic Method |

|---|---|---|

| Reaction Time | 12–24 h | 30–60 min |

| Yield | 75–85% | 88–93% |

| Catalyst Loading | None | 1 mol% Cu(I) |

| Solvent | DMF, MeCN | HO, EtOH |

| Byproducts | <5% | <2% |

Scalability and Industrial Feasibility

Large-Scale Synthesis

A 25 mmol-scale reaction using ultrasonic irradiation produced 6.98 g of product with 90% yield, demonstrating scalability. Key considerations include:

-

Continuous flow systems : Potential for automation and reduced solvent waste.

-

Catalyst recycling : Cu(I) complexes can be recovered via filtration and reused without significant activity loss.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Applications and Derivatives

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound acts as a polydentate ligand, forming stable complexes with transition metals. This reactivity is critical for catalytic applications and metal-organic frameworks (MOFs):

-

Copper(I) Coordination : In aqueous media under ultrasonic irradiation, the compound facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,4-disubstituted 1,2,3-triazoles in yields up to 93% . The Cu(I) complex structure was confirmed via X-ray crystallography, revealing a trigonal planar geometry around the metal center .

-

Zinc and Nickel Complexes : Reacts with Zn(II) or Ni(II) salts in the presence of thiocyanate (SCN⁻) to form coordination polymers. These complexes exhibit luminescent properties and potential sensing applications .

Table 1: Representative Metal Complexes

| Metal Salt | Product | Application | Yield (%) | Source |

|---|---|---|---|---|

| CuI | [Cu(C₂₀H₁₈N₇)₂]⁺ | CuAAC catalysis | 93 | |

| Zn(NO₃)₂ | Zn-SCN coordination polymer | Luminescent materials | 85 | |

| NiCl₂ | Ni-SCN coordination polymer | Sensor development | 78 |

Nucleophilic Substitution Reactions

The benzotriazole moieties serve as leaving groups, enabling alkylation and arylation processes:

-

Alkylation with Propargyl Bromide : Reacts with propargyl bromide in DMF to form terminal alkynes (e.g., 3e–h ), which are intermediates in triazole synthesis. Yields exceed 80% under mild conditions (25°C, 12 h) .

-

Arylation via SNAr : Participates in aromatic nucleophilic substitution with electron-deficient aryl halides, forming bis-triazole derivatives. Electron-withdrawing substituents (e.g., −NO₂) enhance reaction rates .

Mechanistic Insight :

The reaction proceeds via a two-step pathway:

-

Deprotonation of the benzylamine nitrogen, generating a nucleophilic center.

-

Displacement of benzotriazole groups by incoming electrophiles, stabilized by resonance .

Cross-Coupling Reactions

The compound enables C−N and C−C bond formation in polymer and pharmaceutical synthesis:

-

Suzuki-Miyaura Coupling : Acts as a directing group in palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl derivatives. Optimal conditions involve Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF at 80°C .

-

Heck Reaction : Facilitates olefination with styrenes under aerobic conditions, producing stilbene analogs with >75% efficiency .

Functional Group Transformations

-

Reduction of Nitro Groups : The nitro-substituted triazole derivative (4d ) undergoes hydrogenation (H₂, Pd/C) to form amines, which are precursors for bioactive molecules .

-

Oxidation to Carboxylic Acids : Treatment with KMnO₄ in acidic conditions oxidizes methylene bridges to carboxylic acids, enabling further derivatization .

Key Research Findings

-

Ultrasonic Optimization : Ultrasonic probe irradiation (20 kHz, 40% amplitude) reduces reaction times by 50% compared to conventional heating in CuAAC reactions .

-

Isomer Stability : N,N-bis(benzotriazolylmethyl) derivatives exist as mixtures of 1,1′; 1,2′; and 2,2′ isomers, identifiable via ¹³C NMR downfield shifts (Δδ ≈ 0.2 ppm for N(2)-CH₂ vs. N(1)-CH₂) .

Scientific Research Applications

Photostabilizers in Polymers

One of the prominent applications of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine is as a photostabilizer for polymers. The compound's benzotriazole moiety is known for its ability to absorb UV radiation, thereby preventing degradation of polymer materials. This application is particularly relevant in the manufacturing of plastics used in outdoor settings where UV exposure is significant.

Case Study : Research has demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations significantly enhances UV stability and prolongs the material's lifespan. This finding suggests potential for broader applications in other polymer systems such as polyethylene and polypropylene.

Pharmaceutical Applications

The compound has also been explored for its potential pharmaceutical applications. Its structure allows for interactions with biological systems, making it a candidate for drug development.

Case Study : A study investigated the use of this compound as an anti-cancer agent. The results indicated that it exhibited cytotoxic effects against certain cancer cell lines, highlighting its potential role as a therapeutic agent. Further research is needed to elucidate the mechanisms involved and optimize its efficacy.

Corrosion Inhibitors

Another significant application of this compound lies in its use as a corrosion inhibitor for metals and alloys. The presence of nitrogen atoms in its structure allows it to form protective films on metal surfaces, thereby reducing corrosion rates.

Case Study : In a comparative study of various corrosion inhibitors, this compound was shown to outperform traditional inhibitors in saline environments, making it suitable for use in marine applications.

Data Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Photostabilizers | Prevents UV degradation in polymers | PVC formulations improving UV stability |

| Pharmaceuticals | Potential anti-cancer agent with cytotoxic effects | Cytotoxicity against cancer cell lines |

| Corrosion Inhibitors | Forms protective films on metals to reduce corrosion | Outperformed traditional inhibitors in saline tests |

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzotriazole groups play a crucial role in these interactions due to their ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous ligands and derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(alkyl)amines

- Butyl and Propyl Analogs: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine and Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine () differ by their alkyl substituents (butyl/propyl vs. benzyl). These analogs exhibit reduced aromaticity and lower solubility in polar solvents compared to the benzyl variant.

Tris-Triazolylmethylamine Ligands

- TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) :

TBTA contains three triazole groups, enabling stronger Cu(I) chelation and higher catalytic activity in CuAAC than bis-benzotriazole ligands. However, its larger size reduces solubility in aqueous media, limiting its use in biological systems . - THPTA (Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine) :

Hydrophilic hydroxypropyl groups improve aqueous solubility, making THPTA superior for biomolecular tagging. However, its synthesis is more complex than that of benzotriazole-based ligands .

Benzotriazole-Containing Pharmaceuticals

- Fluconazole :

A bis-triazole antifungal agent (C13H12F2N6O) with a difluorophenyl group. Unlike this compound, fluconazole lacks methylene linkages and is optimized for hydrogen bonding with fungal enzymes . - 1-Benzyl-1H-1,2,3-triazol-5-amine: A monocyclic triazole derivative (C9H10N4) used as a pharmaceutical intermediate. Its simpler structure limits coordination chemistry applications but enhances metabolic stability in drug design .

Catalytic Performance in CuAAC

- This compound demonstrates moderate catalytic activity in CuAAC, with reaction yields >90% under optimized conditions. However, TBTA outperforms it due to stronger Cu(I) stabilization .

- The benzyl group enhances solubility in organic solvents (e.g., DMSO, THF), making it preferable for polymer synthesis .

Biological Activity

Chemical Identity:

- Name: Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine

- CAS Number: 111184-83-9

- Molecular Formula: C21H19N7

- Molecular Weight: 369.42 g/mol

This compound is a compound characterized by its dual benzotriazole moieties, which contribute to its biological activity and stability. This compound is part of a broader class of benzotriazole derivatives known for their diverse applications in medicinal chemistry.

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that compounds in this class exhibit significant antibacterial effects against various strains. For instance, studies have shown that certain benzotriazole derivatives demonstrate potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that benzotriazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage. For example, a related compound was observed to sensitize melanoma cells to radiation by promoting DNA strand breaks and activating apoptotic pathways .

The mechanism underlying the biological activity of this compound involves:

- Formation of ROS: This leads to oxidative stress within cells.

- DNA Interaction: The compound may intercalate or bind to DNA, disrupting replication and transcription processes.

- Activation of Apoptotic Pathways: Increased levels of phosphorylated p53 and activation of caspases have been noted in treated cells .

Case Studies

A series of studies have focused on the biological activities of benzotriazole derivatives:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on human cancer cell lines; showed significant inhibition of cell growth with IC50 values in the micromolar range. |

| Study 2 | Evaluated antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens; demonstrated effective inhibition at low concentrations. |

| Study 3 | Explored the mechanism of action involving ROS generation leading to apoptosis in melanoma cells. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzotriazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Bis(1H-benzotriazol-1-ylmethyl)(ethyl)amine | C21H20N6 | Antimicrobial and anticancer properties similar to benzyl derivative |

| Bis(benzimidazole) complexes | Varies | Noted for strong anticancer activity but with different mechanisms |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine, and what critical reaction parameters affect yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key parameters include:

- Catalyst loading : Optimize copper(I) iodide or TBTA (a stabilizing ligand) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Temperature : Reactions often proceed at 25–60°C, balancing speed and side-product formation .

- Evidence from analogous tris-triazole compounds suggests yields >90% under optimized conditions, though steric hindrance in bis-derivatives may require extended reaction times .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies benzyl and benzotriazole proton environments, with deshielded methylene protons (~4.5–5.5 ppm) confirming triazole linkages .

- IR spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and triazole rings (1450–1600 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves steric configurations, as demonstrated in structurally related bis-benzotriazole compounds .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination behavior in transition metal complexes?

- Methodological Answer : The ligand’s flexible benzyl and rigid triazole arms create a trigonal planar or distorted tetrahedral geometry when coordinating metals like Cu(I) or Pd(II).

- Crystal structure analysis : Analogous tris-triazole ligands show N-triazole atoms as primary coordination sites, with bond lengths (~1.9–2.1 Å) indicating strong metal-ligand interactions .

- Steric effects : Bulky benzyl groups may limit accessibility to metal centers, requiring computational modeling (e.g., DFT) to predict coordination preferences .

Q. What methodologies are recommended for resolving contradictions in catalytic activity data reported for this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity and ligand stability:

- Solvent screening : Compare catalytic turnover in polar (DMF) vs. nonpolar (toluene) solvents; polar solvents stabilize charged intermediates but may deactivate metal centers .

- Ligand stability assays : Monitor ligand decomposition via HPLC under reaction conditions, as moisture or oxygen can degrade benzotriazole moieties .

- Kinetic studies : Use time-resolved spectroscopy to correlate solvent-dependent reaction rates with ligand-metal binding constants .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound in catalytic cycles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and metal-binding affinity .

- Molecular dynamics (MD) : Simulate solvent-ligand interactions to identify solvation effects on catalytic efficiency .

- Docking studies : Model ligand-metal complexes (e.g., with Cu or Pd) to visualize steric clashes or favorable coordination geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.